molecular formula C26H30N2O2 B10905224 (2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]

(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]

Cat. No.: B10905224
M. Wt: 402.5 g/mol
InChI Key: LNZIXKKIKWSTCG-WXUKJITCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] is a complex organic compound that belongs to the class of bis-chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This particular compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its ability to enhance the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] can be achieved through an aldol condensation reaction. This involves the reaction of 3-acetyl-4-methylphenyl and 2,5-dimethylpiperazine in the presence of a base such as sodium hydroxide (NaOH) in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions would result in various substituted derivatives of the original compound.

Scientific Research Applications

(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The piperazine moiety in the compound makes it a candidate for drug development, particularly in the design of new pharmaceuticals with enhanced efficacy.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The piperazine ring can interact with biological receptors, enhancing the compound’s binding affinity and activity. The chalcone structure allows for interactions with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one] is unique due to the presence of the piperazine ring, which enhances its biological activity and potential applications in drug development. The combination of the chalcone and piperazine structures provides a versatile platform for further chemical modifications and the development of new compounds with diverse applications.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(E)-1-[2,5-dimethyl-4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H30N2O2/c1-19-5-9-23(10-6-19)13-15-25(29)27-17-22(4)28(18-21(27)3)26(30)16-14-24-11-7-20(2)8-12-24/h5-16,21-22H,17-18H2,1-4H3/b15-13+,16-14+

InChI Key

LNZIXKKIKWSTCG-WXUKJITCSA-N

Isomeric SMILES

CC1N(CC(N(C1)C(=O)/C=C/C2=CC=C(C=C2)C)C)C(=O)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=CC2=CC=C(C=C2)C)C)C(=O)C=CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.